molecular formula C7H8Cl2N2 B1349412 3,5-Dichloro-2,6-dimethylpyridin-4-amine CAS No. 50978-40-0

3,5-Dichloro-2,6-dimethylpyridin-4-amine

Cat. No.: B1349412
CAS No.: 50978-40-0
M. Wt: 191.05 g/mol
InChI Key: IKNQBQLXQVSYRN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dimethylpyridin-4-amine: is a chemical compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine typically involves the chlorination of 2,6-dimethylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in batch or continuous reactors, with stringent quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,6-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-2,6-dimethylpyridin-4-amine is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiparasitic and antimicrobial activities.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-2,6-dimethylpyridin-4-amine is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

3,5-dichloro-2,6-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNQBQLXQVSYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345557
Record name 4-Amino-3,5-dichloro-2,6-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50978-40-0
Record name 4-Amino-3,5-dichloro-2,6-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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